Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

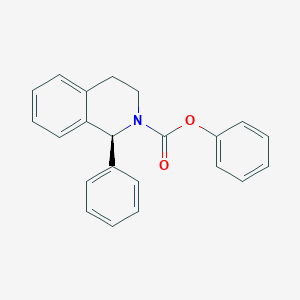

Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chiral tetrahydroisoquinoline derivative with a phenyl ester group at the 2-position and an (S)-configured stereocenter. This compound is a critical intermediate in synthesizing solifenacin succinate, a competitive muscarinic acetylcholine receptor (M3) antagonist used to treat overactive bladder and benign prostatic hyperplasia . Its structure features a tetrahydroisoquinoline core, which is pharmacologically significant due to its ability to mimic natural alkaloids and interact with biological targets. The compound is typically a colorless to pale yellow viscous liquid (stored at 2–8°C) with a molecular weight of 281.35 g/mol and the molecular formula C₁₈H₁₉NO₂ .

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

phenyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C22H19NO2/c24-22(25-19-12-5-2-6-13-19)23-16-15-17-9-7-8-14-20(17)21(23)18-10-3-1-4-11-18/h1-14,21H,15-16H2/t21-/m0/s1 |

InChI Key |

MYKZRJDFFPSMQX-NRFANRHFSA-N |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final esterification step involves the reaction of the carboxylic acid with phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Catalytic Hydrogenation

The compound’s synthesis often involves asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline precursors using chiral catalysts:

Key Reaction :

Optimized Parameters :

| Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) |

|---|---|---|---|

| (S)-DiopRuCl₂/(R)-Me-BIMAH | 10 | 50 | 99.5 |

| D-BIMAH | 5 | 70 | 98.7 |

Ester Hydrolysis and Functionalization

The isopropyl ester group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives:

Acidic Hydrolysis :

Base-Mediated Saponification :

Cycloaddition and Rearrangement Reactions

The tetrahydroisoquinoline core participates in 1,3-dipolar cycloadditions and sigmatropic rearrangements:

1,3-Dipolar Cycloaddition :

Sigmatropic Rearrangement :

Stability and Degradation

Scientific Research Applications

Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, leading to altered neuronal signaling. Additionally, its structural similarity to other bioactive compounds suggests it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

The structural and functional attributes of Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared to related tetrahydroisoquinoline derivatives, focusing on substituents, stereochemistry, physical properties, and biological activity.

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Differentiators

Stereochemistry: The (S)-configuration in this compound is critical for its role as a solifenacin intermediate, ensuring proper receptor binding . Racemic or (R)-configured analogues show reduced efficacy in muscarinic antagonism.

Ester Group Variations: Phenyl vs. Salt Forms: Sodium/potassium salts (e.g., ) improve aqueous solubility compared to neutral esters, aiding in purification and formulation.

Substituent Effects: Electron-Withdrawing Groups: Cyano or oxazolylmethoxy groups (e.g., ) may alter electronic distribution, affecting binding affinity to non-muscarinic targets. Methoxy Groups: 6,7-Dimethoxy derivatives (e.g., ) mimic natural alkaloids like papaverine, suggesting vasodilatory or CNS activity.

Pharmacological Profile: The target compound is exclusively an intermediate, whereas solifenacin succinate (its derivative) has direct therapeutic action as an M3 antagonist .

Biological Activity

Phenyl (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS No. 118864-75-8) is a compound of considerable interest in pharmacology due to its structural similarity to various biologically active molecules. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 209.29 g/mol. The compound features a tetrahydroisoquinoline backbone, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 118864-75-8 |

| Molecular Formula | C15H15N |

| Molecular Weight | 209.29 g/mol |

| Boiling Point | Not available |

| H-bond Acceptors | 1 |

| H-bond Donors | 1 |

| GI Absorption | High |

Dopamine Receptor Interaction

Research indicates that Phenyl (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant affinity for dopamine receptors. A study highlighted that these compounds act as ligands for D1 dopamine receptors, demonstrating competitive binding capabilities. The potency of these compounds was assessed through their ability to compete with radiolabeled ligands in rat corpus striatum membrane homogenates. The results showed that the 1-phenyl derivative had a higher affinity compared to other analogs tested .

Antioxidant Activity

Phenyl (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has also been investigated for its antioxidant properties. In vitro studies demonstrated that this compound can scavenge free radicals effectively, suggesting potential applications in neuroprotection and the treatment of oxidative stress-related conditions .

Therapeutic Applications

The biological activities of Phenyl (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline suggest several therapeutic potentials:

Neuroprotective Effects : Given its interaction with dopamine receptors and antioxidant properties, this compound may be beneficial in treating neurodegenerative diseases such as Parkinson's disease.

Antidepressant Properties : Some studies have proposed that derivatives of tetrahydroisoquinoline can exhibit antidepressant-like effects through modulation of neurotransmitter systems .

Case Studies and Research Findings

- Dopamine Receptor Ligands : A series of studies characterized various tetrahydroisoquinoline derivatives as dopamine receptor ligands. The findings indicated that the compounds could modulate dopamine signaling pathways effectively .

- Antioxidant Studies : Experimental models demonstrated that Phenyl (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline could reduce oxidative stress markers in cellular assays. This property positions the compound as a candidate for further development in neuroprotective therapies .

- Synthesis and Characterization : Advanced synthetic methods have been developed to produce high-purity forms of this compound. These methods enhance the availability of the compound for biological testing and therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing Phenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can stereochemical purity be ensured?

The synthesis typically involves coupling a tetrahydroisoquinoline precursor with a phenyl ester group. For stereochemical control, asymmetric catalysis or chiral resolution techniques are critical. For example, similar compounds like Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate are synthesized using enantioselective hydrogenation or chiral auxiliary-mediated reactions . To verify stereochemical purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy can confirm the (S)-configuration. Polarimetry is also used to compare optical rotations against literature values .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm structural integrity and substituent positions. For example, the tetrahydroisoquinoline core shows characteristic proton signals at δ 3.5–4.5 ppm for the ester group and δ 6.5–7.5 ppm for aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated : 293.36 g/mol) and detect impurities. APCI or ESI ionization modes are commonly used .

- HPLC : Reverse-phase C18 columns with UV detection (215–254 nm) assess purity. Gradient elution (e.g., 5–95% acetonitrile in water) resolves closely related analogs .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Degradation is indicated by color changes (from colorless to yellow/brown) or precipitation. Regular stability testing via HPLC is recommended to monitor hydrolytic cleavage of the ester bond, which produces carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s biological interactions?

Docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors. For instance, tetrahydroisoquinoline derivatives often interact with G-protein-coupled receptors (GPCRs) or monoamine oxidases. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous or lipid environments. QSAR models can correlate structural features (e.g., electron-withdrawing substituents on the phenyl ring) with activity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example, a study on Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate found that increasing catalyst (e.g., Pd/C) loading from 5% to 10% improved yields from 65% to 87% . Replicating protocols with controlled moisture levels (using molecular sieves) or inert atmospheres (N₂/Ar) minimizes side reactions like hydrolysis .

Q. How does the phenyl ester group influence the compound’s pharmacokinetic properties compared to alkyl esters?

The phenyl ester enhances metabolic stability by resisting esterase-mediated hydrolysis compared to ethyl or methyl esters. In vitro assays using liver microsomes can quantify half-life differences. For example, phenyl esters of tetrahydroisoquinolines show 2–3× longer than ethyl analogs in human plasma . Lipophilicity (logP) calculations (e.g., using ChemDraw) predict improved blood-brain barrier penetration, relevant for CNS-targeted studies.

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

- Stereochemical Drift : Aggressive mixing and controlled temperature (<0°C during coupling steps) prevent racemization .

- Purification : Flash chromatography on silica gel or preparative HPLC isolates the product from diastereomers. Recycling solvents (e.g., ethyl acetate) reduces costs .

- Safety : Exothermic reactions during esterification require jacketed reactors with cooling systems. Hazards are documented in SDSs for related compounds (e.g., flammability, skin irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.